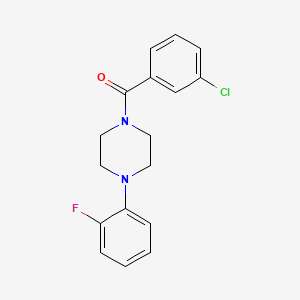
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide, also known as TCH, is a chemical compound that has been found to have potential therapeutic properties. TCH belongs to the class of hydrazide compounds that have been synthesized and studied for their biological activities.
Wirkmechanismus
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been found to reduce inflammation and pain in animal models of inflammation. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been shown to have low toxicity and has been well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has the advantage of being a relatively simple compound to synthesize, with a high yield and good purity. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been found to have low toxicity and has been well-tolerated in animal studies. However, N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has limitations in terms of its solubility and stability, which may affect its efficacy in certain applications. Further research is needed to optimize the formulation of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide for different applications.
Zukünftige Richtungen
Future research on N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide could focus on optimizing its formulation for different applications, such as cancer therapy, tuberculosis treatment, and anti-inflammatory agents. Further studies are needed to elucidate the mechanism of action of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide and its potential for combination therapy with other drugs. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide could also be studied for its potential as a neuroprotective agent and for the treatment of neurodegenerative diseases. The potential of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide as a drug candidate for clinical trials should be explored further.
Conclusion
In conclusion, N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide is a promising compound with potential therapeutic properties. Its synthesis method has been optimized to obtain a high yield of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide with good purity. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been found to have anticancer, antitubercular, and antiviral activities, as well as potential as an anti-inflammatory and analgesic agent. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been shown to have low toxicity and has been well-tolerated in animal studies. Further research is needed to optimize the formulation of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide for different applications and to elucidate its mechanism of action. The potential of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide as a drug candidate for clinical trials should be explored further.
Synthesemethoden
The synthesis of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide involves the reaction of cyclopentylacetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting compound is then treated with hydrazine hydrate to obtain N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide. The synthesis method has been optimized to obtain a high yield of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide with good purity.
Wissenschaftliche Forschungsanwendungen
N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anticancer, antitubercular, and antiviral activities. N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide has also been found to have potential as an anti-inflammatory and analgesic agent. The scientific research application of N'-(2-cyclopentylacetyl)-2-thiophenecarbohydrazide is vast and holds great promise for the development of new drugs.
Eigenschaften
IUPAC Name |
N'-(2-cyclopentylacetyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(8-9-4-1-2-5-9)13-14-12(16)10-6-3-7-17-10/h3,6-7,9H,1-2,4-5,8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJIYUJGBADSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

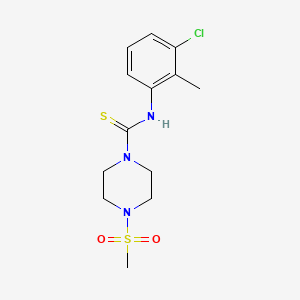

![methyl 2-{[(5-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5846541.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)
![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
![2-[benzyl(2,3-dichlorobenzyl)amino]ethanol](/img/structure/B5846576.png)
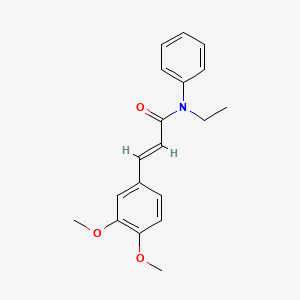
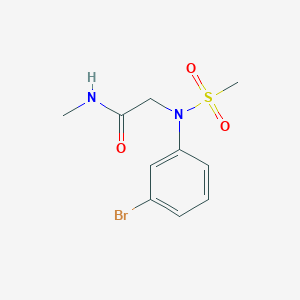
![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)
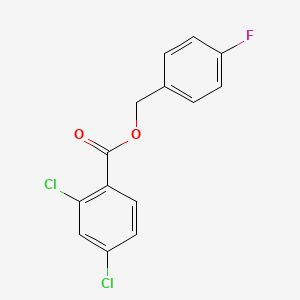
![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
